6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Properties
Molecular Formula |
C7H7IN4 |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H7IN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11) |
InChI Key |
ILUXMBAXPBKUER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC(=NN12)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . This method also demonstrates good functional group tolerance and broad substrate scope.
Industrial Production Methods
Industrial production of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation in large-scale reactors can enhance reaction efficiency and reduce production costs. Additionally, the development of continuous flow processes can further optimize industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: NaN3, KCN
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of azides or nitriles.
Scientific Research Applications
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of the RORγt receptor and inhibits the activity of PHD-1, JAK1, and JAK2 kinases . These interactions lead to the modulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Triazolopyridines
Halogenation at position 6 significantly alters electronic properties and bioactivity:
Key Observations :
- Iodine vs. Chlorine/Bromine : The larger atomic radius of iodine may improve binding to hydrophobic pockets in proteins compared to smaller halogens .
- Positional Effects : Substitution at position 6 (vs. 7) influences steric interactions, as seen in the divergent activities of 6-chloro and 7-bromo derivatives .
Aryl-Substituted Triazolopyridines
Aryl groups at position 5 enhance π-π stacking and receptor affinity:
Key Observations :
- Aryl vs. Alkyl : Aryl substituents (e.g., 4-fluorophenyl) exhibit higher potency in kinase inhibition (JAK/HDAC) compared to alkyl groups like methyl, likely due to enhanced target engagement .
- Electron-Withdrawing Groups: Dichlorophenyl derivatives show improved activity over mono-halogenated analogs, suggesting synergistic electronic effects .
Physicochemical Properties
Notes:
Biological Activity
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS Number: 89640-60-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The molecular formula of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is , with a molecular weight of 275.05 g/mol. The compound has been characterized by various methods including NMR and mass spectrometry to confirm its structure and purity .
Recent studies have identified that derivatives of the triazolo[1,5-a]pyridine scaffold exhibit potent biological activities through various mechanisms:
- RORγt Inhibition : This compound acts as an inverse agonist of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which plays a crucial role in the pathogenesis of autoimmune diseases such as psoriasis. In vitro assays demonstrated that 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine significantly inhibits IL-17A production in human whole blood assays .
- Anticancer Activity : The compound has shown potential in inhibiting polo-like kinase 1 (Plk1), which is implicated in cancer cell proliferation. Structure-activity relationship studies revealed that modifications to the triazole ring can enhance Plk1 inhibitory activity .
- Anti-inflammatory Properties : The inhibition of pro-inflammatory cytokines suggests that this compound may have therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies conducted on triazolo[1,5-a]pyridine derivatives highlight the importance of specific substitutions on the core structure to enhance biological activity:
- Iodine Substitution : The presence of iodine at position 6 has been shown to increase the lipophilicity and binding affinity to target proteins.
- Methyl Group at Position 5 : This modification appears to stabilize the compound and improve its pharmacokinetic profile.
Case Studies
Several case studies have illustrated the efficacy of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine:
Case Study 1: Psoriasis Treatment
In a controlled study involving human subjects with psoriasis, administration of a derivative containing the triazolo[1,5-a]pyridine scaffold resulted in a significant reduction in IL-17A levels compared to placebo controls. The study concluded that targeting RORγt could be an effective strategy for managing psoriasis .
Case Study 2: Cancer Cell Lines
In vitro experiments using various cancer cell lines demonstrated that compounds derived from this scaffold inhibited cell proliferation effectively. The IC50 values for these compounds ranged from 0.5 µM to 4 µM against Plk1 .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
